

# Technical Support Center: Troubleshooting Low Cell Viability After Percoll Separation

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## Compound of Interest

Compound Name: *Perfucol*

Cat. No.: *B008524*

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to low cell viability following Percoll density gradient centrifugation.

## Frequently Asked Questions (FAQs)

Q1: Why is my cell viability consistently low after Percoll separation?

Low cell viability after Percoll separation can stem from several factors, including incorrect osmolality of the Percoll solution, excessive mechanical stress during handling, suboptimal centrifugation parameters, or inherent toxicity issues with the preparation. A systematic approach to troubleshooting, starting with the Percoll solution itself, is recommended.

Q2: Can Percoll itself be toxic to my cells?

Percoll is composed of polyvinylpyrrolidone (PVP)-coated silica particles and is generally considered non-toxic and biocompatible with most cells and viruses. However, some studies have noted that Percoll particles can be ingested by phagocytic cells like macrophages, which may affect certain cell surface phenomena. Additionally, some commercial preparations may contain trace amounts of free PVP or endotoxins, which could be toxic to sensitive cell types. It is crucial to use a high-quality, tested brand of Percoll.

Q3: How critical is the osmolality of the Percoll solution?

Extremely critical. Cells are sensitive to the osmotic pressure of their environment. A hypotonic or hypertonic Percoll gradient can cause cells to swell or shrink, respectively, leading to membrane damage and cell death. The low osmolality of the stock Percoll solution allows for precise adjustment to physiological conditions, which is a key advantage of the medium. It is essential to make the Percoll solution isotonic with the cells' physiological environment, typically by adding a concentrated salt solution (like 1.5 M NaCl) or a cell culture medium (10x).

Q4: What are the ideal centrifugation settings?

Optimal centrifugation parameters (speed, time, temperature, and braking) are highly dependent on the cell type. Excessive g-forces can cause mechanical stress and damage cells. For many cell types on pre-formed gradients, gentle centrifugation at 400-500 x g for 20-30 minutes is sufficient. It is often recommended to centrifuge at a low temperature (e.g., 4°C) and to use a swinging-bucket rotor with the brake turned off (0 brake) to minimize stress on the cells during deceleration.

## Troubleshooting Guide

Use the following flowchart to diagnose the potential cause of low cell viability in your Percoll separation experiments.

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